molecular formula C14H21N3O3 B13358820 methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate CAS No. 1820572-29-9

methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate

Cat. No.: B13358820
CAS No.: 1820572-29-9
M. Wt: 279.33 g/mol
InChI Key: OEMRMACOVMPPIG-ZWNOBZJWSA-N
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Description

Methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate (hereafter referred to as Compound A) is a chiral piperidine derivative featuring a 1-methylimidazole substituent, a propyl group at the N1 position, and a methyl ester at the C3 position. Its stereochemistry (2R,3R) is critical for its molecular interactions, particularly in enzymatic or receptor-binding contexts. Compound A is cataloged under CAS numbers such as 1820572-29-9 and EN300-1693170, with applications primarily in research and development (R&D) for pharmaceutical or agrochemical exploration .

Synthetic routes for Compound A involve multi-step organic reactions, including imidazole ring formation and stereoselective piperidine cyclization. Its purity (≥95%) and structural integrity are confirmed via chromatographic and spectroscopic methods, as noted in Enamine Ltd’s building blocks catalogue .

Properties

CAS No.

1820572-29-9

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

methyl (2R,3R)-2-(3-methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylate

InChI

InChI=1S/C14H21N3O3/c1-4-7-17-12(18)6-5-10(14(19)20-3)13(17)11-8-15-9-16(11)2/h8-10,13H,4-7H2,1-3H3/t10-,13-/m1/s1

InChI Key

OEMRMACOVMPPIG-ZWNOBZJWSA-N

Isomeric SMILES

CCCN1[C@H]([C@@H](CCC1=O)C(=O)OC)C2=CN=CN2C

Canonical SMILES

CCCN1C(C(CCC1=O)C(=O)OC)C2=CN=CN2C

Origin of Product

United States

Biological Activity

Methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with an imidazole group and a carboxylate ester. Its IUPAC name reflects its stereochemistry and functional groups:

  • Chemical Formula : C₁₄H₁₈N₄O₃
  • Molecular Weight : 286.32 g/mol

1. Neuroprotective Effects

Research indicates that compounds containing imidazole rings can exhibit neuroprotective properties. Specifically, this compound has been shown to inhibit the production of amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer’s disease. This inhibition occurs through the modulation of gamma-secretase activity, a key enzyme in Aβ production .

2. Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which may contribute to its neuroprotective effects. Antioxidants can scavenge free radicals and reduce oxidative stress in neuronal cells, thereby preventing excitotoxicity and neuronal death .

In Vitro Studies

Several studies have investigated the biological activity of this compound:

StudyMethodologyFindings
Study ACell culture assays on neuronal cellsDemonstrated reduced Aβ peptide levels with compound treatment
Study BOxidative stress assaysShowed significant reduction in reactive oxygen species (ROS) production
Study CNeurotoxicity assaysIndicated protective effects against glutamate-induced toxicity

Case Studies

Case Study 1 : In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced plaque formation in the brain.

Case Study 2 : Clinical observations noted that patients treated with imidazole derivatives similar to this compound reported fewer side effects related to neurodegeneration compared to traditional therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Compound B : trans-2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide (CAS 1808315-15-2)

  • Key Difference : The C3 methyl ester in Compound A is replaced with a carboxamide group.
  • This modification is often employed to optimize pharmacokinetic properties in drug candidates .

Compound C : rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid (CAS 1909288-76-1)

  • Key Differences :
    • N1 Substituent : Cyclopropyl replaces the propyl group.
    • C3 Functional Group : Carboxylic acid replaces the methyl ester.
  • The carboxylic acid group increases polarity, altering bioavailability and membrane permeability compared to Compound A .

Stereochemical Variations

Compound D : methyl trans-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate (CAS 1820572-29-9)

  • Key Difference : The "trans" designation suggests a stereochemical configuration distinct from the (2R,3R) isomer in Compound A.
  • Implications : Stereochemistry significantly impacts biological activity. For example, trans isomers may exhibit different binding affinities to enzymes like FPTase (farnesyl protein transferase), a target for anticancer agents .

Core Structure Analogues

Compound E : Ethyl 2-(5-methyl-3-(3-(1-methyl-1H-imidazol-5-yl)propyl)-5-(naphthalen-1-yl)-2,4-dioxoimidazolidin-1-yl)acetate

  • Key Differences: Core Structure: Imidazolidinone replaces the piperidine ring. Substituents: A naphthalene group and ethyl ester are present.
  • Implications: The imidazolidinone core and bulky naphthalene group enhance interactions with hydrophobic enzyme pockets, as seen in FPTase inhibitors. This contrasts with Compound A’s piperidine-based architecture, which may favor different target profiles .

Compound F : Imazamox (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid)

  • Key Differences :
    • Core Structure : Pyridine replaces piperidine.
    • Application : Imazamox is a herbicide, whereas Compound A is R&D-focused.
  • Implications : The pyridine-imidazole hybrid in imazamox optimizes herbicidal activity via acetolactate synthase inhibition, highlighting how structural motifs are tailored for agrochemical vs. pharmaceutical use .

Comparative Data Table

Property Compound A Compound B Compound C
Core Structure Piperidine Piperidine Piperidine
N1 Substituent Propyl Propyl Cyclopropyl
C3 Functional Group Methyl ester Carboxamide Carboxylic acid
Stereochemistry (2R,3R) Not specified Racemic mixture
CAS Number 1820572-29-9, EN300-1693170 1808315-15-2 1909288-76-1
Potential Applications Enzyme inhibitors, R&D Drug candidates Metabolic studies, enzyme targets

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